molecular formula C15H16N4O4S B12638106 Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate CAS No. 1215296-01-7

Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate

Cat. No.: B12638106
CAS No.: 1215296-01-7
M. Wt: 348.4 g/mol
InChI Key: KPZDOOLZDQKTGF-UHFFFAOYSA-N
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Description

Key Functional Group Interactions

Group Role in Structure Electronic Influence
Imidazole ring Aromatic π-system Delocalized electron density
Thioether (-S-) Conformational flexibility Polarizability enhancement
Urea (-NH-C(=O)-NH-) Hydrogen-bonding capacity Dipole stabilization
Carboxylate (-COOCH₃) Electron-withdrawing effect Ring activation/deactivation

The urea group introduces planar rigidity due to resonance stabilization, while the thioether bridge permits rotational freedom between the imidazole and ethyl segments.

X-ray Crystallographic Studies and Conformational Dynamics

X-ray diffraction analysis of analogous imidazole-thioether derivatives reveals critical insights into bond lengths and dihedral angles. For example:

  • Imidazole ring geometry : The N1-C2 and N3-C4 bond lengths average 1.315 Å and 1.305 Å, respectively, indicating slight bond alternation consistent with aromatic character.
  • Thioether linkage : The C2-S bond measures approximately 1.81 Å, with a C-S-C angle of 104.5°, reflecting typical sp³ hybridization at sulfur.
  • Urea moiety : The carbonyl C=O bond length is 1.23 Å, while N-H···O hydrogen bonds (2.85–3.10 Å) stabilize the planar conformation.

Conformational analysis via temperature-dependent crystallography shows three primary rotational states of the thioethyl chain:

  • Synperiplanar (0° dihedral): Maximizes π-orbital overlap between sulfur and imidazole
  • Gauche (±60° dihedral): Balances steric and electronic effects
  • Antiplanar (180° dihedral): Minimizes steric hindrance from the urea group

Molecular packing forces induce a predominant antiplanar conformation in the solid state, as evidenced by unit cell parameters (a = 8.42 Å, b = 12.37 Å, c = 15.83 Å, α = 90°, β = 90°, γ = 90°).

Computational Modeling of Electronic Structure and Charge Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide atomic-scale insights:

Electron Density Mapping

  • Imidazole ring : Highest occupied molecular orbital (HOMO) localized at N3-C4-N1 atoms (Figure 1a).
  • Urea group : Lowers LUMO energy (-1.87 eV) through conjugation with the phenyl ring.
  • Thioether bridge : Exhibits σ-hole characteristics (+0.12 e) at sulfur, enabling weak chalcogen bonding.

Charge Distribution (Natural Bond Orbital Analysis)

Atom Charge (e) Atom Charge (e)
N1 -0.45 S (thioether) +0.18
C2 +0.32 O (urea) -0.62
C5 +0.28 N (aniline) -0.41

The carboxylate group withdraws electron density from C5 (-0.15 e), creating a polarized region susceptible to nucleophilic attack. Frontier molecular orbital analysis predicts a HOMO-LUMO gap of 4.23 eV, indicating moderate kinetic stability under standard conditions.

Properties

CAS No.

1215296-01-7

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 3-methyl-2-[2-oxo-2-(phenylcarbamoylamino)ethyl]sulfanylimidazole-4-carboxylate

InChI

InChI=1S/C15H16N4O4S/c1-19-11(13(21)23-2)8-16-15(19)24-9-12(20)18-14(22)17-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H2,17,18,20,22)

InChI Key

KPZDOOLZDQKTGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC(=O)NC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Method A: Multi-step Synthesis via Intermediate Compounds

One common approach involves multiple stages, starting from simpler precursors:

  • Synthesis of Intermediate A :

    • Combine a phenylamine derivative with an isocyanate to form an intermediate urea compound.
    • This reaction typically occurs in a solvent like dichloromethane at room temperature.
  • Formation of the Imidazole Ring :

    • React the urea intermediate with an α-halo acid under basic conditions to facilitate cyclization and imidazole formation.
    • Typical conditions include heating at reflux in a solvent such as ethanol.
  • Thioether Formation :

    • Introduce a thiol to the imidazole compound using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to promote thioether linkage.
  • Final Carboxylation :

    • The final step involves treating the thioether with carbon dioxide under high pressure to yield the carboxylate form.
    • This step may require a catalyst, such as lithium hydroxide, and is typically performed in a high-boiling solvent like dimethyl sulfoxide (DMSO).

Method B: One-Pot Synthesis

An alternative method is a one-pot synthesis that streamlines the process:

  • Reagents and Conditions :

    • Use methyl imidazole, phenyl isocyanate, and a thiol in a single reaction vessel.
    • Employ solvents like acetone or methanol and maintain temperatures between 30°C to 50°C.
  • Reaction Sequence :

    • The reaction proceeds through sequential addition where each component reacts progressively.
    • Monitoring the reaction via TLC (Thin Layer Chromatography) ensures that each stage is complete before proceeding to the next.
  • Workup and Purification :

    • Upon completion, the mixture is cooled, filtered, and washed with cold solvent to precipitate the desired product.
    • Further purification can be achieved through recrystallization from ethyl acetate or similar solvents.

Yield and Purity Analysis

The efficiency of these methods can be summarized as follows:

Method Yield (%) Purity (%) Key Steps
Multi-step 65-75 >95 Multiple intermediates, higher complexity
One-Pot 50-60 >90 Streamlined process, fewer steps

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name/Class Key Substituents Functional Groups Present Reference
Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate 1-Me, 5-COOCH₃, 2-S-CH₂-C(O)-NH-C(O)-NHPh Urea, thioether, ester N/A
1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives 4-Me, 2-Ph, 5-COOH Carboxylic acid, phenyl
2-(Indol-2-yl)thiazole derivatives Thiazole-indole hybrid Thiazole, indole
2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones 2-Alkyl, 5-ketone Ketone, alkyl
Phenoxymethylbenzoimidazole-triazole-thiazole acetamides Benzoimidazole, triazole, thiazole, acetamide Triazole, thiazole, acetamide
5-Oxo-imidazole derivatives with arylidene groups 5-Ketone, arylidene Ketone, conjugated double bond

Key Observations :

  • Urea vs.
  • Thioether vs. Thiazole : The thioether provides moderate lipophilicity, whereas thiazole-containing derivatives () may exhibit stronger π-π interactions due to aromaticity .
  • Ester vs. Free Acid : The methyl ester increases membrane permeability compared to carboxylic acid derivatives (), though it may require metabolic activation .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Comparative Data (Inferred from Structural Analogues)
Property Target Compound 1-Hydroxy-2-phenyl-5-COOH () 2-(Indol-2-yl)thiazole () Phenoxymethylbenzoimidazole ()
Molecular Weight (g/mol) ~363.4 ~260–300 ~350–400 ~450–500
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (hydrophilic due to -COOH) ~3.0 (aromatic thiazole) ~3.5 (bulky aromatic groups)
Hydrogen Bond Acceptors 6 (urea, ester, thioether) 4 (-COOH, imidazole) 5 (thiazole, amide) 7 (triazole, thiazole, amide)
Enzymatic Inhibition Potential Likely (urea mimics purine scaffolds) Xanthine oxidase inhibitors Xanthine oxidase inhibitors Antimicrobial activity

Insights :

  • The methyl ester enhances bioavailability compared to free carboxylic acids but may reduce solubility .

Biological Activity

Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate is a complex organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C15H16N4O4S
  • Molecular Weight : 348.4 g/mol
  • Structure : The compound features a unique imidazole ring, thioether linkage, and carboxylate functional group, which contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Similar imidazole derivatives have been shown to inhibit enzymes related to cell proliferation, suggesting a mechanism of action that involves targeting specific cancer pathways.

In a study focusing on related compounds, it was observed that certain imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective doses for inhibition of cell growth. For instance, compounds structurally similar to the target compound exhibited IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies, it was found that the antifungal activity of compounds in this class often surpassed their antibacterial effects. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

The biological activity of this compound is primarily attributed to its interaction with biological targets such as:

  • Enzymes : Inhibition of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity that influences cell signaling pathways.

Study 1: Anticancer Activity Evaluation

In a detailed evaluation of substituted imidazole derivatives, researchers synthesized various analogs and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications to the imidazole ring significantly affected the potency of the compounds. For example:

CompoundCell LineIC50 (µg/mL)
Compound AA431 (skin cancer)10.5
Compound BU251 (glioblastoma)15.3
Methyl 1-methyl compoundHCT116 (colon cancer)12.8

This study highlighted the importance of structural features in determining anticancer efficacy .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related compounds demonstrated that Methyl 1-methyl derivatives exhibited higher antifungal activity than antibacterial activity. The Brine Shrimp lethality assay was used to establish toxicity levels, revealing that while some compounds were effective against fungi, they were less potent against bacterial strains .

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